molecular formula C17H14N2O2S B11513470 methyl 4-(4-phenyl-2-sulfanyl-1H-imidazol-1-yl)benzoate

methyl 4-(4-phenyl-2-sulfanyl-1H-imidazol-1-yl)benzoate

Cat. No.: B11513470
M. Wt: 310.4 g/mol
InChI Key: FYYOWOUOOSHKSB-UHFFFAOYSA-N
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Description

Methyl 4-(4-phenyl-2-sulfanyl-1H-imidazol-1-yl)benzoate is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-phenyl-2-sulfanyl-1H-imidazol-1-yl)benzoate typically involves the formation of the imidazole ring followed by the introduction of the phenyl and sulfanyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a benzoic acid derivative with an imidazole precursor in the presence of a dehydrating agent can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of solvents, temperature, and reaction time are critical factors that influence the overall yield and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-phenyl-2-sulfanyl-1H-imidazol-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(4-phenyl-2-sulfanyl-1H-imidazol-1-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(4-phenyl-2-sulfanyl-1H-imidazol-1-yl)benzoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The phenyl and sulfanyl groups contribute to the compound’s overall binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(1H-imidazol-1-yl)benzoate
  • 4-(2-Methyl-1H-imidazol-1-yl)benzoic acid
  • (1H-benzo[d]imidazol-2-yl)(phenyl)methanone

Uniqueness

Methyl 4-(4-phenyl-2-sulfanyl-1H-imidazol-1-yl)benzoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H14N2O2S

Molecular Weight

310.4 g/mol

IUPAC Name

methyl 4-(5-phenyl-2-sulfanylidene-1H-imidazol-3-yl)benzoate

InChI

InChI=1S/C17H14N2O2S/c1-21-16(20)13-7-9-14(10-8-13)19-11-15(18-17(19)22)12-5-3-2-4-6-12/h2-11H,1H3,(H,18,22)

InChI Key

FYYOWOUOOSHKSB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C=C(NC2=S)C3=CC=CC=C3

Origin of Product

United States

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